molecular formula C10H15NO4 B558451 Boc-D-Propargylglycine CAS No. 63039-46-3

Boc-D-Propargylglycine

Cat. No.: B558451
CAS No.: 63039-46-3
M. Wt: 213.23 g/mol
InChI Key: AMKHAJIFPHJYMH-SSDOTTSWSA-N
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Description

Boc-D-Propargylglycine, also known as ®-N-tert-Butoxycarbonyl-2-amino-4-pentynoic acid, is an organic compound with the molecular formula C10H15NO4. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a propargyl group. This compound is primarily used in peptide synthesis and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-Propargylglycine can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with glycine in the presence of a base, followed by protection of the amino group with a Boc group. Another method involves the zinc-mediated addition of organic halides to glycine cation equivalents .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Boc-D-Propargylglycine undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Boc-D-Propargylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

Boc-D-Propargylglycine exerts its effects primarily through its interaction with enzymes. The propargyl group can act as a suicide inhibitor, irreversibly binding to the active site of enzymes such as proline dehydrogenase. This interaction leads to the inactivation of the enzyme and subsequent biological effects. The compound also induces the mitochondrial unfolded protein response, which is involved in cellular stress responses .

Comparison with Similar Compounds

    L-Propargylglycine: Similar structure but with a different stereochemistry.

    DL-Propargylglycine: A racemic mixture of D- and L-propargylglycine.

    N-Boc-L-Propargylglycine: The L-enantiomer of Boc-D-Propargylglycine.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and as a tool for studying enzyme mechanisms. Its ability to act as a suicide inhibitor also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHAJIFPHJYMH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426543
Record name Boc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63039-46-3
Record name Boc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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